(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
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Overview
Description
Benzofuran compounds are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These properties make benzofuran compounds potential natural drug lead compounds .
Synthesis Analysis
Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary greatly depending on the specific compound. These properties can include things like melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis of Benzylisoquinoline Alkaloids
The compound’s benzo[d][1,3]dioxole moiety is structurally similar to that found in benzylisoquinoline alkaloids, which are of significant interest in medicinal chemistry. Researchers have utilized similar structures in the total synthesis of complex natural products such as aporphines, coptisines, and dibenzopyrrocolines . These compounds have various pharmacological activities, including anti-cancer, anti-microbial, and neuroprotective effects.
Development of Selective Organic Reactions
The unique structure of the compound allows for the development of selective organic reactions. For instance, it could be used in the aza-Michael addition, Bischler–Napieralski reaction, and N-arylation, which are key steps in the synthesis of various organic molecules . These reactions are crucial for constructing complex molecules with high precision.
Fluorescence Spectrometry
Compounds with benzo[d][1,3]dioxole structures have been employed as hosts in fluorescence spectrometry to encapsulate bipyridine guests . The compound could potentially be used to develop new fluorescent probes for biological imaging or sensing applications due to its structural features.
Regiocontrolled Synthesis of Heterocycles
The compound’s structure is conducive to the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used in everyday applications . The regioselectivity is important for the synthesis of imidazoles with specific substitution patterns, which can lead to molecules with desired properties for pharmaceuticals or materials science.
Macrocyclic Host Molecules
Similar compounds have been synthesized and used as macrocyclic host molecules. These hosts can encapsulate various guests, leading to applications in molecular recognition, sensor design, and the development of novel drug delivery systems .
Enantioselective Synthesis
The compound’s structure could be utilized in enantioselective synthesis, which is a critical aspect of producing pharmaceuticals with the correct chiral configuration. The benzo[d][1,3]dioxole moiety and its derivatives have been used to achieve excellent enantioselectivity in the total synthesis of natural products .
Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research will likely continue to explore the potential applications of these compounds in various fields, including drug development .
properties
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO6/c23-15-7-13(21-14(8-15)11-28-12-29-21)9-19-20(26)16-1-2-18(25)17(22(16)30-19)10-24-3-5-27-6-4-24/h1-2,7-9,25H,3-6,10-12H2/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBPLJSLLYGRGI-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one |
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